5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. Efficient and facile synthesis methods have been described, utilizing mild conditions to obtain these heterocyclic compounds. One such method involves the reactions of arylidene derivatives with amino-substituted uracil under conducive conditions, yielding pyrido[2,3-d]pyrimidine derivatives with high efficiency (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives features a planar fused-ring system. These molecules exhibit diverse crystallographic characteristics, such as hydrogen bonding patterns and pi-stacking interactions, which contribute to their stability and reactivity. For instance, certain derivatives form centrosymmetric dimers linked by hydrogen bonds, further organized into chains or sheets based on additional hydrogen bonding or pi-pi stacking interactions (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine compounds participate in various chemical reactions, reflecting their reactive nature and chemical versatility. For example, they can undergo regioselective amination, leading to derivatives with different substitution patterns. These reactions often occur in the presence of alkylamides and oxidizing agents, demonstrating the compounds' reactivity towards nucleophilic substitution and electrophilic addition processes (Gulevskaya et al., 1994).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications. Studies on related compounds have shown significant variation in biopharmaceutical properties, including solubility and permeability, highlighting the structural diversity's impact on physical properties (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as acidity, basicity, reactivity towards different reagents, and redox behavior, are determined by their molecular structure. These compounds exhibit a range of reactivities, making them suitable for various chemical transformations and applications in synthesis and material science. For instance, some derivatives have been explored for their redox abilities, mimicking biological redox systems (Igarashi et al., 2006).
Scientific Research Applications
Molecular Design and Synthesis
Research on pyrimidine derivatives has shown advancements in molecular design and synthesis techniques, including the development of novel chromophores with potential applications in pH-sensing and logic gates due to their unique photophysical properties (Han Yan et al., 2017). These studies underline the importance of donor–π–acceptor (D–π–A) configurations in modifying the electronic and optical characteristics of pyrimidine compounds.
Crystal Structures and Hydrogen Bonding
Investigations into the crystal structures of related pyrimidine and pyrido[2,3-d]pyrimidine derivatives have provided insights into their molecular arrangements, highlighting the role of hydrogen bonding in forming stable crystal structures. For instance, studies have detailed how heterocyclic molecules are linked by N-H...O hydrogen bonds into chains of rings, emphasizing the structural diversity and complexity of these compounds (J. N. Low et al., 2004).
Antimicrobial and Urease Inhibition Activities
There is ongoing research into the antimicrobial and urease inhibition activities of pyrido[2,3-d]pyrimidine derivatives. These studies have synthesized new compounds to evaluate their biological activities, finding variable antibacterial and antifungal activities that could lead to new therapeutic agents (A. Rauf et al., 2010). Such research demonstrates the potential medicinal applications of pyrimidine derivatives.
Green Chemistry and Catalyst-Free Synthesis
Advancements in green chemistry have been applied to the synthesis of pyrido[2,3-d]pyrimidine derivatives, with studies developing water-mediated, catalyst-free protocols for creating functionalized compounds. This approach highlights the emphasis on environmentally friendly and efficient synthesis methods that minimize the use of toxic solvents and catalysts, making the chemical synthesis process more sustainable (G. Brahmachari et al., 2017).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-18-9-8-16(14-19(18)30-2)17-10-12-24-21-20(17)22(27)25-23(28)26(21)13-11-15-6-4-3-5-7-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZCORKAUEQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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